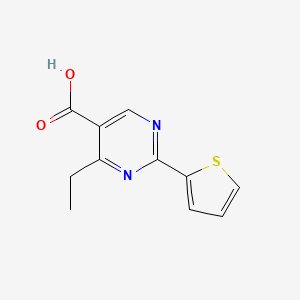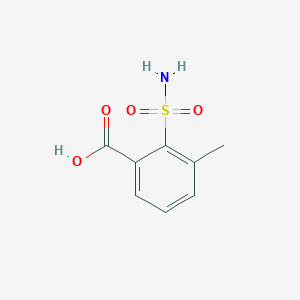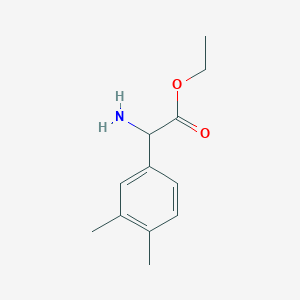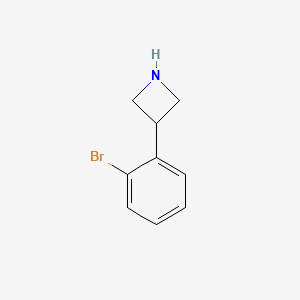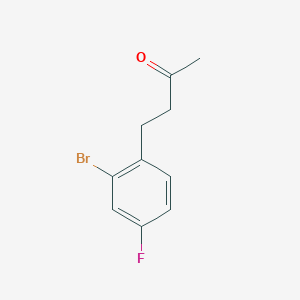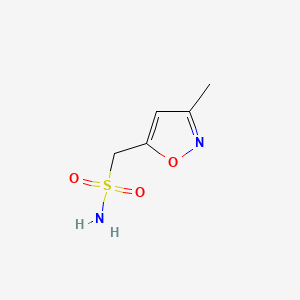
(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide is a chemical compound with the molecular formula C5H8N2O3S It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide typically involves the reaction of 3-methyl-1,2-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, making it a valuable tool for studying enzyme mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Sulfonamide derivatives are known for their antibacterial properties, and this compound may exhibit similar activity.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme active site, inhibiting its activity. This interaction can disrupt the normal function of the enzyme, leading to various biological effects.
類似化合物との比較
Similar Compounds
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Similar structure but with different positioning of the methyl group.
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a methanesulfonamide group.
Uniqueness
(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern on the oxazole ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C5H8N2O3S |
|---|---|
分子量 |
176.20 g/mol |
IUPAC名 |
(3-methyl-1,2-oxazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C5H8N2O3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3,(H2,6,8,9) |
InChIキー |
MMWCPTUNPJWATP-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)CS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


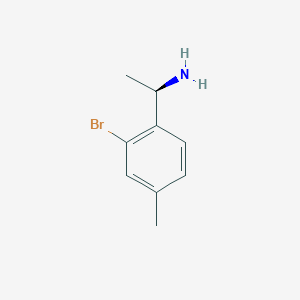
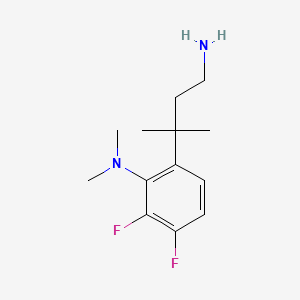
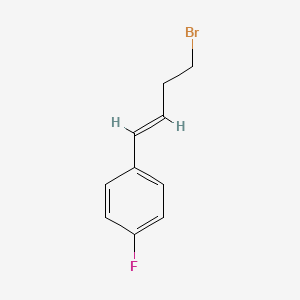
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
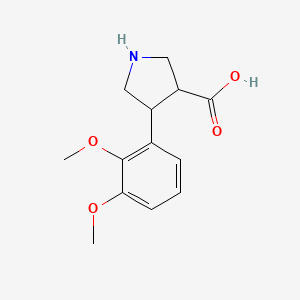
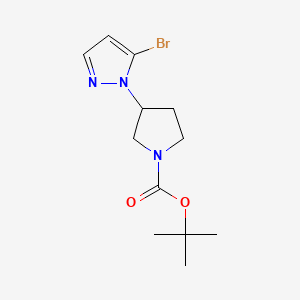
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)
